molecular formula C7H6N2O2 B2484976 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1864060-99-0

5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B2484976
CAS No.: 1864060-99-0
M. Wt: 150.137
InChI Key: IHLOUSURXOZVPT-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H6N2O2 It is characterized by a pyrrole ring substituted with a cyano group at the 5-position, a methyl group at the 2-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with a methyl-substituted pyrrole derivative in the presence of a strong acid or base. The reaction conditions often include refluxing the mixture in a suitable solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance yield and reduce reaction times. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce amine-substituted pyrroles.

Scientific Research Applications

5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but with a pyrazole ring instead of a pyrrole ring.

    2-methyl-1H-pyrrole-3-carboxylic acid: Lacks the cyano group at the 5-position.

    5-cyano-1H-pyrrole-3-carboxylic acid: Lacks the methyl group at the 2-position.

Uniqueness

5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-4-6(7(10)11)2-5(3-8)9-4/h2,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLOUSURXOZVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864060-99-0
Record name 5-cyano-2-methyl-1H-pyrrole-3-carboxylic acid
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